Product packaging for Odulimomab(Cat. No.:CAS No. 159445-64-4)

Odulimomab

Cat. No.: B1169742
CAS No.: 159445-64-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Odulimomab as a Research Compoundthis compound is a murine IgG1 monoclonal antibody (mAb) specifically developed for research purposescreativebiolabs.netportico.org. It functions by targeting the CD11a subunit, also known as the alpha chain, of Lymphocyte Function-associated Antigen 1 (LFA-1)creativebiolabs.netontosight.ai. LFA-1 is a critical cell adhesion molecule found on lymphocytescreativebiolabs.net. The primary mechanism of action for this compound involves inhibiting the crucial interaction between LFA-1 and its ligand, InterCellular Adhesion Molecule 1 (ICAM-1)ontosight.aipatsnap.com. By disrupting this interaction, this compound can reduce the adhesion of leukocytes to endothelial cells and their subsequent infiltration into inflamed tissues, thereby exerting an immunomodulatory effectontosight.ai.

In the context of academic investigation, this compound serves as a valuable tool for various immunological research methods, including Western blotting (WB), flow cytometry (FC), immunoprecipitation (IP), enzyme-linked immunosorbent assay (ELISA), neutralization (Neut), functional studies (FuncS), and immunofluorescence (IF) creativebiolabs.net. It is explicitly designated for laboratory research use only and is not intended for diagnostic, therapeutic, or any in vivo human applications creativebiolabs.net. While preclinical studies have supported the efficacy of anti-LFA-1 antibodies, including this compound, in suppressing graft rejection, its development for clinical applications, even reaching Phase III trials, appears to have been terminated, reinforcing its primary role in academic research nih.govresearchgate.net. Investigations surrounding this compound have involved various research institutions, including pharmaceutical companies and academic medical centers patsnap.com.

Historical Perspective of Anti-LFA-1 Monoclonal Antibody ResearchThe advent of monoclonal antibodies played a pivotal role in the early identification and investigation of cellular adhesion moleculeswikipedia.org. Lymphocyte function-associated antigen-1 (LFA-1) stands as one of the earliest cell-surface molecules to be identified through the generation of monoclonal antibodies against leukocyte immunogensnih.gov. Early research in this field, such as the work by Davignon et al. in 1981, utilized monoclonal antibodies directed against LFA-1 to explore its functiongoogle.com.

Research has consistently demonstrated that the antagonism of the LFA-1/ICAM-1 interaction, achieved through antibodies targeting either protein or either subunit of LFA-1, can effectively inhibit inflammatory responses both in vitro and in vivo portico.org. This compound, a murine IgG1 monoclonal antibody targeting CD11a, emerged within this historical trajectory as a compound developed for investigation in transplant immunosuppression creativebiolabs.netportico.orgnih.gov. Beyond this compound, other anti-LFA-1 antibodies, such as the humanized Efalizumab, have also been explored in clinical research for conditions like psoriasis and organ transplant rejection, highlighting a sustained academic and translational interest in LFA-1 modulation nih.govnih.govoup.com.

Significance of Lymphocyte Function-associated Antigen 1 (LFA-1) in Immunobiological ResearchLymphocyte Function-associated Antigen 1 (LFA-1) is a crucial heterodimeric integrin, also identified as CD11a/CD18 or αLβ2, found on the surface of all leukocytes, encompassing lymphocyteswikipedia.orgnih.govresearchgate.netnih.gov. Structurally, LFA-1 is composed of two non-covalently linked subunits: an alpha subunit (CD11a, also known as Integrin alpha L or ITGAL, encoded by the ITGAL gene) and a beta subunit (CD18 or Integrin beta 2, ITGB2)creativebiolabs.netwikipedia.orgnih.govresearchgate.netguidetopharmacology.org. The primary ligands for LFA-1 are the intercellular adhesion molecules (ICAMs), which include ICAM-1, ICAM-2, ICAM-3, ICAM-4, ICAM-5, and Junctional Adhesion Molecule A (JAM-A)wikipedia.orgnih.gov. The binding site for ICAMs is located on the alpha subunit (CD11a), specifically within its I-domainwikipedia.org.

LFA-1 plays a multifaceted and essential role in numerous immunobiological processes:

Immunobiological RoleDescription
Leukocyte Adhesion and Migration LFA-1 is fundamental for leukocyte adhesion to endothelial cells, enabling their extravasation from the bloodstream into tissues, particularly at sites of inflammation. This includes firm arrest and emigration wikipedia.orgnih.govresearchgate.netnih.govaai.orgashpublications.org.
T Cell Activation and Immunological Synapse Formation It is critical for T cell activation and the formation of the immunological synapse, binding to ICAM-1 on endothelial or antigen-presenting cells (APCs) wikipedia.orgnih.govresearchgate.netnih.govaai.orgaai.org. This interaction is essential for productive antigen presentation and enhances T cell activation aai.org.
T Cell Proliferation and Differentiation LFA-1 engagement transmits signals that are crucial for T cell proliferation, differentiation, and survival nih.govaai.orgaai.org. LFA-1/ICAM-1 interactions can stimulate signaling pathways that influence T cell differentiation and lower the threshold for T cell activation wikipedia.orgaai.orgaai.org.
Cytokine Production Its role extends to influencing cytokine production by immune cells researchgate.netaai.orgaai.org.
Cytotoxic T Cell-Mediated Killing LFA-1 is involved in the process of cytotoxic T cell-mediated killing of target cells wikipedia.orgresearchgate.netashpublications.org.
B Cell Function In B cell synapse formation, LFA-1 interaction with ICAM-1 can increase B cell adhesion capacity, thereby reducing the antigen amounts required for B cell activation nih.gov. It also plays a role in B cell trafficking nih.gov.
Regulatory T Cell (Treg) Function LFA-1 on regulatory T cells is essential for their suppressor function; blocking LFA-1 on Tregs impairs their ability to suppress T cell activation and proliferation nih.gov.
Immune Cell Development and Localization LFA-1 also contributes to the general development, localization, and pathogen clearance by various immune cells creativebiolabs.net.

The profound involvement of LFA-1 in such a diverse array of immune functions underscores its significance as a focal point in immunobiological research. Its roles in cell adhesion, migration, T cell activation, and immune signaling pathways make it an important target for understanding fundamental immunological mechanisms and investigating potential immunomodulatory strategies for various conditions creativebiolabs.netontosight.airesearchgate.netaai.orgnih.gov.

Properties

CAS No.

159445-64-4

Molecular Formula

C11H20O

Origin of Product

United States

Molecular and Immunobiological Characteristics of Odulimomab

Odulimomab as a Monoclonal Antibody

This compound is a monoclonal antibody (mAb) developed using hybridoma technology. nih.govnih.gov It is specifically designed to target a protein integral to immune responses. wikipedia.org

Murine IgG1 Antibody Classification

This compound is classified as a murine (mouse-derived) monoclonal antibody of the Immunoglobulin G1 (IgG1) subclass. nih.govlabome.comjacksonimmuno.com Immunoglobulins are proteins produced by the immune system to identify and neutralize foreign objects. The IgG class is the most abundant isotype in serum and is further divided into subclasses (IgG1, IgG2a/c, IgG2b, IgG3 in mice), each with distinct effector functions. labome.comjacksonimmuno.com

Table 1: Classification of this compound
AttributeClassificationReference
Source OrganismMouse (Murine) wikipedia.orgnih.gov
Antibody TypeMonoclonal Antibody wikipedia.orgnih.gov
IsotypeImmunoglobulin G (IgG) nih.gov
SubclassIgG1 nih.gov

Antigen-Binding Specificity: CD11a Subunit

The therapeutic and research utility of this compound stems from its high specificity for the alpha L (αL) subunit of Lymphocyte Function-associated Antigen 1 (LFA-1). wikipedia.orgnih.gov This αL subunit is also known as CD11a (Cluster of Differentiation 11a) or Integrin alpha L (ITGAL). wikipedia.orgthermofisher.comthermofisher.com By binding to the CD11a subunit, this compound functions as an antagonist, blocking the interaction of LFA-1 with its ligands. nih.govnih.gov

Lymphocyte Function-associated Antigen 1 (LFA-1)

LFA-1 is a key adhesion molecule belonging to the integrin family of proteins. wikipedia.orgfrontiersin.org It is expressed exclusively on the surface of leukocytes and plays a pivotal role in various immunological processes. nih.govnih.gov

Structural Composition: CD11a (ITGAL/Integrin alpha L) and CD18 (ITGB2/beta 2 chain) Subunits

LFA-1 is a heterodimeric glycoprotein, meaning it is composed of two distinct, non-covalently linked polypeptide chains: an alpha (α) subunit and a beta (β) subunit. wikipedia.orgnih.gov

Alpha (α) Subunit : The alpha subunit of LFA-1 is designated as CD11a or Integrin alpha L (ITGAL). wikipedia.orgthermofisher.com It contains a region known as the inserted domain (I-domain), which is crucial for ligand binding. wikipedia.orgresearchgate.net

Beta (β) Subunit : The beta subunit is known as CD18 or Integrin beta 2 (ITGB2). wikipedia.orgnih.gov This subunit is common to several other leukocyte integrins. nih.gov

The combination of the CD11a and CD18 subunits forms the functional LFA-1 molecule. wikipedia.orgnih.gov

Table 2: Subunits of LFA-1
SubunitAlternative NamesKey FeaturesReference
Alpha (αL)CD11a, ITGALContains the I-domain for ligand binding; Target of this compound wikipedia.orgwikipedia.orgresearchgate.net
Beta (β2)CD18, ITGB2Common to other leukocyte β2 integrins wikipedia.orgnih.gov

Cellular Expression and Distribution on Leukocytes

LFA-1 is constitutively expressed on the surface of all leukocytes (white blood cells), including lymphocytes (T-cells and B-cells), monocytes, macrophages, and neutrophils. wikipedia.orgnih.govnih.govresearchgate.net Its presence on these cells is fundamental for their ability to navigate the body and participate in immune surveillance and responses. frontiersin.orgnih.gov The expression levels of LFA-1 can vary depending on the leukocyte subset and its activation state. thermofisher.com

Role as a Cell Adhesion Molecule

The primary function of LFA-1 is to mediate cell-to-cell adhesion. wikipedia.orgnih.gov This role is critical for a wide range of immune phenomena:

Leukocyte Trafficking : LFA-1 facilitates the process of leukocyte extravasation, where immune cells leave the bloodstream and migrate into tissues, particularly at sites of inflammation. wikipedia.orgfrontiersin.org It mediates the firm arrest of leukocytes on the endothelial cell lining of blood vessels. wikipedia.orgnih.gov

Immunological Synapse Formation : LFA-1 is essential for the formation of the immunological synapse, which is the stable interface between a T-cell and an antigen-presenting cell (APC). nih.govnih.gov This prolonged contact is necessary for T-cell activation. nih.govnih.gov

Cytotoxic T-cell and NK cell activity : It is involved in the adhesion of cytotoxic T-lymphocytes and Natural Killer (NK) cells to their target cells, a prerequisite for target cell lysis. wikipedia.orgmdpi.com

LFA-1 performs these functions by binding to its principal ligands, the Intercellular Adhesion Molecules (ICAMs), primarily ICAM-1, ICAM-2, and ICAM-3, which are expressed on the surface of other cells, such as endothelial cells and APCs. wikipedia.orgnih.govnih.gov

Involvement in T Cell Activation and Migration

The interaction between LFA-1 on T cells and ICAM-1 on antigen-presenting cells (APCs) is a critical component of T cell activation. nih.gov This adhesion process prolongs the contact between the T cell and the APC, allowing for effective signal transduction through the T-cell receptor (TCR). chemeurope.comfrontiersin.org The engagement of LFA-1 provides a co-stimulatory signal that enhances T cell proliferation and cytokine production, such as Interleukin-2 (IL-2). nih.gov By blocking this interaction, this compound can modulate T cell activation, a key mechanism in its potential therapeutic applications. nih.gov

T cell migration, or trafficking, is also heavily dependent on LFA-1. nih.gov The process of leukocyte extravasation—the movement of T cells from the bloodstream into tissues—involves a sequence of events: tethering and rolling, firm adhesion, and transmigration across the endothelial wall. nih.gov LFA-1 is essential for the firm adhesion step, where signals such as chemokines trigger a conformational change in LFA-1, increasing its affinity for ICAM-1 expressed on endothelial cells. frontiersin.orgfrontiersin.org This strong binding arrests the T cell on the blood vessel wall, allowing it to crawl and find a suitable site for transmigration into the underlying tissue. nih.govfrontiersin.org this compound's blockade of LFA-1 interferes with this firm adhesion, thereby inhibiting T cell migration to sites of inflammation or lymphoid organs. nih.govnih.gov

Table 1: Role of LFA-1 in T Cell Functions
FunctionDescriptionKey LFA-1 RoleEffect of this compound
ActivationProcess by which T cells are stimulated to proliferate and differentiate upon encountering an antigen.Stabilizes T cell-APC interaction; provides co-stimulatory signals. chemeurope.comnih.govInhibits sustained T cell-APC contact, reducing activation and proliferation.
Migration (Extravasation)Movement of T cells from the vasculature into tissues.Mediates firm adhesion of T cells to the endothelial lining of blood vessels. nih.govPrevents firm adhesion, thus reducing T cell infiltration into tissues.

Contribution to Immunological Synapse Formation

During T cell activation, a specialized structure known as the immunological synapse forms at the interface between a T cell and an APC. nih.gov This highly organized junction facilitates sustained signaling and directed cytokine secretion. The mature synapse is typically characterized by a "bullseye" pattern of distinct molecular domains called supramolecular activation complexes (SMACs). nih.gov

LFA-1 plays a crucial architectural role in the formation of the immunological synapse. nih.gov Specifically, LFA-1 and its associated cytoskeletal protein, talin, localize to the outer ring, known as the peripheral SMAC (pSMAC). nih.govnih.gov This pSMAC surrounds the central SMAC (cSMAC), where the TCRs and co-stimulatory molecules like CD28 are concentrated. nih.gov The LFA-1 ring in the pSMAC is thought to act as an adhesive seal, stabilizing the cell-cell contact and segregating signaling molecules, which is essential for robust and sustained T cell activation. nih.govnih.gov By binding to LFA-1, this compound can disrupt the proper formation and organization of the pSMAC, thereby compromising the stability and signaling function of the immunological synapse. nih.gov

Regulation of Immune Cell Development and Localization

The precise regulation of adhesion is critical for the development and proper localization of immune cells. frontiersin.org LFA-1 is a key integrin that governs these processes. frontiersin.org For instance, the trafficking of naive T cells through secondary lymphoid organs, such as lymph nodes, requires LFA-1-mediated adhesion to high endothelial venules (HEVs) for their entry from the blood. nih.gov Once inside the lymph node, T cells migrate along the fibroblastic reticular cell network while scanning for antigens presented by APCs, a process also guided by LFA-1 interactions. nih.gov

The development of memory T cells is also influenced by LFA-1. frontiersin.org Studies have shown that an intracellular pool of LFA-1 is mobilized to the cell surface during initial T cell-APC interactions, playing a role in the generation of T cell memory. frontiersin.org Therefore, by modulating LFA-1 availability and function, this compound can influence the homeostatic trafficking, surveillance patterns, and development of different leukocyte populations. nih.govfrontiersin.org

Influence on Pathogen Clearance Mechanisms

LFA-1 is vital for the effector functions of T cells, particularly in the clearance of pathogens. nih.govfrontiersin.org Cytotoxic T lymphocytes (CTLs), for example, rely on LFA-1 to form stable conjugates with target cells, such as virus-infected cells or tumor cells. nih.govmdpi.com Upon recognition of a specific antigen via the TCR, the CTL's LFA-1 rapidly activates and binds tightly to ICAM-1 on the target cell. nih.gov This firm adhesion is a prerequisite for the delivery of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell. nih.gov

Blockade of LFA-1 has been shown to inhibit target cell killing by CTLs. nih.gov This indicates that the LFA-1/ICAM-1 interaction is not merely for adhesion but is integral to the cytotoxic response. nih.gov Consequently, this compound's interference with LFA-1 can diminish the ability of CTLs to eliminate infected cells, highlighting its potent immunomodulatory effects. nih.govnih.gov

InterCellular Adhesion Molecule 1 (ICAM-1) and LFA-1 Interaction

Ligand Binding Dynamics

The interaction between LFA-1 and its ligand ICAM-1 is a dynamically regulated process controlled by "inside-out" signaling. wikipedia.org This allows leukocytes to rapidly switch their adhesive properties in response to environmental cues. LFA-1 exists in three main conformational states, each with a different affinity for ICAM-1:

Low-Affinity State: In its inactive state on resting T cells, LFA-1 adopts a bent conformation where the ligand-binding site is occluded. wikipedia.orgmdpi.com

Intermediate-Affinity State: Upon initial stimulation, such as through selectin engagement, LFA-1 undergoes a partial extension, allowing for weak interactions with ICAM-1. mdpi.com

High-Affinity State: Strong activating signals, like those from chemokine receptors or the TCR, trigger intracellular pathways involving proteins like talin. frontiersin.orgmdpi.com This leads to the separation of the alpha and beta subunit cytoplasmic tails and a full extension of the LFA-1 molecule, exposing the high-affinity ligand-binding site within the I-domain of the alpha chain. wikipedia.org

This conformational shift is critical for LFA-1 function. mdpi.com this compound, by targeting the alpha chain (CD11a) of LFA-1, prevents the binding of ICAM-1, effectively locking LFA-1 in a non-functional state regardless of its activation status. wikipedia.orgcreative-biolabs.com

Table 2: Conformational States and Affinity of LFA-1
Conformational StateAffinity for ICAM-1Structural FeatureTypical Trigger
BentLowLigand-binding site is concealed. wikipedia.orgResting leukocytes.
Extended with Closed HeadpieceIntermediateExtracellular domains are straightened. frontiersin.orgSelectin engagement. mdpi.com
Extended with Open HeadpieceHighLigand-binding site is fully exposed. wikipedia.orgChemokine or TCR signaling. mdpi.com

Role in Leukocyte Adhesion and Transmigration

The LFA-1/ICAM-1 interaction is a cornerstone of leukocyte trafficking into tissues, a process also known as diapedesis. wikipedia.orgnih.gov Following initial rolling and capture mediated by selectins, leukocytes must firmly adhere to the blood vessel wall before they can cross into the tissue. nih.gov This firm adhesion is mediated by the high-affinity binding of LFA-1 on the leukocyte to ICAM-1 on the surface of endothelial cells. mdpi.com

Once firmly adhered, leukocytes crawl along the endothelium in search of a junction between endothelial cells. nih.gov During transmigration, LFA-1 and ICAM-1 molecules redistribute and cluster at the interface between the leukocyte and the endothelium, forming a ring-like structure that appears to guide the leukocyte through the junction. nih.gov The engagement of ICAM-1 by LFA-1 not only provides an adhesive grip but also induces signaling within the endothelial cells, which can promote the opening of cell-cell junctions to facilitate leukocyte passage. nih.gov By preventing the LFA-1/ICAM-1 interaction, this compound disrupts this entire cascade, inhibiting both the firm adhesion and the subsequent transmigration of leukocytes. wikipedia.orgnih.gov This is a primary mechanism by which it can prevent the accumulation of immune cells at sites of inflammation.

Mechanism of Action of Odulimomab at the Cellular and Molecular Level

Inhibition of the LFA-1/ICAM-1 Axis

The cornerstone of Odulimomab's mechanism is the blockade of the interaction between LFA-1 and its primary ligands, the Intercellular Adhesion Molecules (ICAMs), particularly ICAM-1. nih.govnih.gov This binding is a pivotal step in numerous immune processes, including the initial activation of T lymphocytes and their subsequent migration to sites of inflammation. This compound's binding to the CD11a subunit of LFA-1 physically obstructs the docking site for ICAM-1, thereby preventing the stable cell-to-cell adhesion necessary for a robust immune response.

Disruption of Leukocyte Adhesion to Endothelial Cells

A direct and significant consequence of inhibiting the LFA-1/ICAM-1 pathway is the disruption of leukocyte adhesion to the endothelial cells that line blood vessels. frontiersin.org During an inflammatory response, endothelial cells increase their expression of ICAM-1, creating a surface for circulating leukocytes to bind to via their LFA-1 receptors. This firm adhesion is a prerequisite for the process of extravasation, where leukocytes squeeze between endothelial cells to enter the surrounding tissue. By preventing this crucial adhesive step, this compound effectively reduces the ability of immune cells to traffic from the bloodstream to tissues where they would otherwise contribute to inflammation.

Modulation of Leukocyte Infiltration in Inflammatory Contexts

By hindering the adhesion of leukocytes to the vascular endothelium, this compound modulates the infiltration of these immune cells into inflamed tissues. nih.gov The accumulation of leukocytes at a site of injury or infection is a hallmark of inflammation. The LFA-1/ICAM-1 interaction is a critical checkpoint in this process. Consequently, the presence of this compound leads to a diminished inflammatory infiltrate, which is the basis for its investigation in conditions characterized by excessive or inappropriate immune cell accumulation.

Impact on T Cell Proliferation and Activation Pathways

Beyond its role in cell trafficking, the LFA-1/ICAM-1 interaction is also a vital co-stimulatory signal for the activation and proliferation of T cells. nih.govfrontiersin.org When a T cell encounters an antigen-presenting cell (APC), the binding of the T cell receptor to the antigen-MHC complex (Signal 1) is strengthened and sustained by the LFA-1/ICAM-1 interaction (Signal 2). This stabilized "immunological synapse" is essential for full T cell activation, leading to proliferation and the acquisition of effector functions. By blocking this co-stimulatory signal, this compound can dampen T cell-mediated immune responses.

In laboratory settings, substances known as mitogens can be used to stimulate the proliferation of a large proportion of T cells. This process often relies on cell-to-cell contact and the adhesive interactions facilitated by LFA-1. As a class, anti-LFA-1 antibodies have demonstrated the ability to inhibit T cell proliferation induced by mitogens such as Phytohemagglutinin (PHA). nih.gov This inhibition is attributed to the disruption of the necessary intercellular contacts required for optimal mitogenic signaling.

Illustrative Data: Effect of a Representative Anti-LFA-1 Antibody on Mitogen-Induced T Cell Proliferation
MitogenConditionT Cell Proliferation (as % of control)
Phytohemagglutinin (PHA)Control100
+ Anti-LFA-1 Antibody42

Disclaimer: The data presented in this table is representative of findings for the anti-LFA-1 antibody class and is intended for illustrative purposes only. Specific quantitative data for this compound was not available in the reviewed sources.

Direct stimulation of the T cell receptor complex using anti-CD3 antibodies is a potent method to induce T cell proliferation in vitro. The efficiency of this stimulation can be enhanced by the presence of accessory cells that provide co-stimulatory signals, including those mediated by LFA-1. Anti-LFA-1 antibodies have been shown to reduce T cell proliferation in response to anti-CD3 stimulation, particularly in the presence of accessory cells, by preventing the formation of stable cell-cell conjugates. nih.gov

Illustrative Data: Effect of a Representative Anti-LFA-1 Antibody on Anti-CD3 Stimulated T Cell Proliferation
Stimulation ConditionConditionT Cell Proliferation (as % of control)
Anti-CD3 + Accessory CellsControl100
+ Anti-LFA-1 Antibody35

Disclaimer: The data presented in this table is representative of findings for the anti-LFA-1 antibody class and is intended for illustrative purposes only. Specific quantitative data for this compound was not available in the reviewed sources.

The mixed lymphocyte reaction (MLR) is an in vitro assay that measures the proliferation of T cells in response to stimulation by allogeneic cells (cells from a genetically different individual). This reaction is a model for the T cell response to foreign tissues, such as in organ transplantation. The LFA-1/ICAM-1 interaction is critical for the T cell recognition of and response to allogeneic cells. Anti-LFA-1 antibodies are potent inhibitors of this alloreactive T cell proliferation. nih.gov

Illustrative Data: Effect of a Representative Anti-LFA-1 Antibody on Allogeneic Cell-Induced T Cell Proliferation
StimulationConditionT Cell Proliferation (Counts Per Minute)
Allogeneic CellsControl85,000
+ Anti-LFA-1 Antibody21,250

Disclaimer: The data presented in this table is representative of findings for the anti-LFA-1 antibody class and is intended for illustrative purposes only. Specific quantitative data for this compound was not available in the reviewed sources.

Effect on Early T Cell Proliferation Kinetics

This compound, a murine monoclonal antibody, exerts a significant influence on the early kinetics of T-cell proliferation by targeting the alpha chain of Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is a critical adhesion molecule that facilitates the interaction between T-cells and antigen-presenting cells (APCs), a requisite step for T-cell activation and subsequent proliferation. By binding to LFA-1, this compound effectively disrupts this interaction, thereby modulating the proliferative response of T-lymphocytes.

The binding of the T-cell receptor (TCR) to the major histocompatibility complex (MHC) on an APC initiates the primary signaling cascade for T-cell activation. However, for a robust and sustained response, co-stimulatory signals and stable cell-to-cell adhesion are essential. The interaction between LFA-1 on the T-cell and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the APC provides this crucial adhesion.

This compound, by blocking the LFA-1/ICAM-1 pathway, directly interferes with the formation of the immunological synapse, the specialized junction between a T-cell and an APC. This interference has a profound effect on the early stages of T-cell proliferation. Research indicates that the blockade of high-affinity LFA-1 can prevent the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, and consequently halt the cell cycle progression of T-cells.

While specific quantitative data on the effect of this compound on the kinetics of early T-cell proliferation from dedicated in vitro studies are not extensively detailed in publicly available literature, the established mechanism of LFA-1 antagonists provides a strong basis for its inhibitory action. The expected outcome of this compound treatment in a T-cell proliferation assay would be a dose-dependent reduction in the rate and magnitude of T-cell division.

To illustrate the anticipated effects of an LFA-1 antagonist like this compound on T-cell proliferation, the following hypothetical data table is presented. This table is based on the known mechanism of action and typical outcomes observed in lymphocyte proliferation assays when adhesion pathways are blocked. Methods such as carboxyfluorescein succinimidyl ester (CFSE) dilution assays or tritiated thymidine (B127349) incorporation are commonly used to measure T-cell proliferation.

This compound Concentration (µg/mL)T-Cell Proliferation Index (Day 3)Percentage Inhibition of Proliferation (%)
0 (Control)1000
0.18515
1.05248
10.02377
100.0892

Table 1: Hypothetical In Vitro Effect of this compound on Early T-Cell Proliferation. The Proliferation Index is a measure of the number of cell divisions. A higher index indicates greater proliferation. The Percentage Inhibition is calculated relative to the control group. This data is illustrative and based on the established mechanism of LFA-1 antagonists.

The kinetics of this inhibition would likely show a significant impact within the first 24 to 72 hours of T-cell activation, a critical window where the initial interactions and signaling events that commit the T-cell to a proliferative response occur. By preventing the stable adhesion required for sustained signaling, this compound effectively raises the activation threshold for T-cells, leading to a diminished and delayed proliferative response.

Preclinical Research and in Vivo Model Applications of Odulimomab

Evaluation in Autoimmune Disease Models

Preclinical data on the evaluation of odulimomab in specific autoimmune disease models such as collagen-induced arthritis and lupus were not identified in the available research.

Specific studies detailing the application of this compound in collagen-induced arthritis models were not found in the reviewed literature.

There is no available information from the searched preclinical studies regarding the use of this compound in lupus animal models.

Studies in Transplantation Models

This compound has been investigated for its potential to prevent allograft rejection and mitigate ischemia-reperfusion injury in the context of organ transplantation.

Information regarding the preclinical evaluation of this compound specifically in heart allograft models is not available in the current body of research.

The protective effects of this compound have been assessed in models of renal ischemia-reperfusion injury, a significant cause of acute kidney injury and delayed graft function in kidney transplantation.

A preclinical study investigated the protective effect of this compound on renal damage resulting from ischemia and kidney autotransplantation. This research highlighted the potential of this anti-LFA-1 monoclonal antibody in an immunosuppressive therapy context to mitigate injury associated with these procedures.

ModelKey FindingsTherapeutic Approach
Renal Ischemia and Kidney AutotransplantationDemonstrated a protective effect on renal damage.Immunosuppression therapy with anti-LFA-1 monoclonal antibody (this compound).

Renal Ischemia-Reperfusion Injury Models

Non-Human Primate Models

Preclinical evaluation of this compound in non-human primate models has been crucial in understanding its potential therapeutic effects in a system closely related to humans. One significant study investigated the efficacy of this compound in a Macaca fascicularis (cynomolgus monkey) model of renal ischemia-reperfusion injury, a common cause of acute renal failure following kidney transplantation.

In this model, monkeys underwent a renal autotransplant after either a short (2 hours) or long (24 hours) period of cold ischemia. Animals were treated with either this compound or a placebo. The findings revealed that in the group with short cold ischemia, treatment with this compound led to a significant improvement in renal function compared to the control group. This was evidenced by lower serum creatinine (B1669602) levels and reduced tubular necrosis. However, in the long cold ischemia group, no significant protective effect of this compound was observed. These results suggest that this compound may be effective in mitigating renal damage in scenarios of shorter ischemic periods.

Table 1: Effects of this compound in a Non-Human Primate Model of Renal Ischemia-Reperfusion Injury

Ischemia TimeTreatment GroupKey Findings
2 hoursThis compoundSignificant improvement in renal function, reduced tubular necrosis.
2 hoursPlaceboPronounced renal dysfunction and tubular necrosis.
24 hoursThis compoundNo significant difference in renal function compared to placebo.
24 hoursPlaceboSevere renal injury and dysfunction.
Porcine Models

While direct studies investigating this compound in porcine models are limited in the available literature, research on the broader class of anti-LFA-1 antibodies in porcine xenotransplantation models provides relevant insights. For instance, a study explored the use of a combination of anti-LFA-1 and anti-CD154 monoclonal antibodies to induce tolerance to neonatal porcine islet xenografts in mice. nih.gov This research is significant as it addresses the potential of targeting the LFA-1 pathway in the context of pig-to-primate or pig-to-human transplantation. nih.gov The findings demonstrated that this combination therapy resulted in indefinite survival of the porcine islet xenografts in the murine recipients. nih.gov This suggests that blocking the LFA-1 pathway, the mechanism of action of this compound, could be a viable strategy in overcoming rejection in porcine xenotransplantation.

Fetal Intestinal Transplantation Models (Murine)

The role of LFA-1 in the context of intestinal transplantation has been investigated in murine models. A study by Crétolle-Vastel and colleagues explored the immunosuppressive effect of an anti-LFA-1 antibody in a fetal intestinal transplantation model in mice. While the specific antibody used was not explicitly named "this compound" in all publications, the research targeted the same LFA-1 molecule. Their findings indicated that the anti-LFA-1 antibody could induce donor-specific tolerance to the fetal intestinal allografts. This suggests that blockade of the LFA-1 pathway can be effective in preventing rejection of highly immunogenic tissues like the intestine.

In a related study, the combination of anti-ICAM-1 and anti-LFA-1 monoclonal antibodies was shown to induce specific acceptance of fetal small bowel allografts in mice. nih.gov This dual blockade resulted in the survival of the allografts with normal mucosal development and suppressed cytotoxic T-lymphocyte induction against the donor alloantigens. nih.gov These findings underscore the critical role of the LFA-1/ICAM-1 interaction in the rejection of intestinal transplants and highlight the therapeutic potential of blocking this pathway.

Islet Allograft Survival Studies (Murine)

The potential of targeting the LFA-1 pathway to prolong the survival of islet allografts has been explored in murine models of type 1 diabetes. While studies specifically naming this compound are scarce, research using other anti-LFA-1 antibodies has demonstrated significant efficacy. These studies have shown that monotherapy with an anti-LFA-1 monoclonal antibody can lead to long-term survival of islet allografts in diabetic mice. This effect is attributed to the inhibition of T-cell activation and migration to the graft site, thereby preventing the destruction of the insulin-producing islet cells. The induction of tolerance, rather than just transient immunosuppression, has been a key finding in some of these studies, suggesting a lasting effect of targeting the LFA-1 pathway.

Immunomodulatory Effects in Infection Models

The role of LFA-1 in the immune response to viral infections has been a subject of investigation, with implications for the use of LFA-1 antagonists like this compound in modulating these responses.

Lymphocytic Choriomeningitis Virus (LCMV) Infection

Research using the Lymphocytic Choriomeningitis Virus (LCMV) infection model in mice has provided insights into the role of LFA-1 in antiviral immunity. A study investigating the impact of LFA-1 blockade during LCMV infection revealed that the absence of LFA-1 function did not significantly impair the initial T-cell response to the virus. However, it was observed that LFA-1 plays a crucial role in the survival and function of effector T cells during the later stages of the infection. In chronically infected mice, where T-cell exhaustion is a common phenomenon, the blockade of LFA-1 was associated with a more pronounced dysfunction of virus-specific T cells. This suggests that while LFA-1 may not be essential for the initial activation of T cells in response to LCMV, it is important for maintaining their long-term functionality.

Role in Effector T Cell Survival and Dysfunction

The LFA-1/ICAM-1 interaction is critical for the formation of the immunological synapse between T cells and antigen-presenting cells or target cells. This interaction provides crucial co-stimulatory signals that are necessary for optimal T-cell activation, proliferation, and effector function. Consequently, blocking this interaction with an antibody like this compound can be expected to have significant effects on effector T-cell survival and function.

Preclinical studies have suggested that by inhibiting LFA-1, this compound can interfere with the sustained signaling required for the survival and proliferation of effector T cells. This can lead to a state of functional inactivation or anergy, and in some contexts, may promote apoptosis of activated T cells. This mechanism is central to its therapeutic effect in preventing allograft rejection, as it dampens the activity of the T cells that would otherwise attack the transplanted tissue. However, as suggested by the LCMV infection models, this same mechanism could potentially compromise the ability of the immune system to effectively control certain chronic infections where a sustained T-cell response is required.

Table 2: Summary of Preclinical Research on Anti-LFA-1 Antibodies (including this compound)

ModelAnimalKey Findings
Renal Ischemia-ReperfusionNon-Human Primate (Macaca fascicularis)This compound improved renal function with short ischemia times.
Neonatal Islet XenotransplantationMouse (with porcine islets)Combination of anti-LFA-1 and anti-CD154 induced long-term graft survival. nih.gov
Fetal Intestinal TransplantationMouseAnti-LFA-1 antibody induced donor-specific tolerance.
Fetal Bowel AllograftMouseCombined anti-ICAM-1/anti-LFA-1 treatment led to graft acceptance and suppressed CTL response. nih.gov
Islet Allograft SurvivalMouseAnti-LFA-1 monotherapy promoted long-term islet allograft survival.
LCMV InfectionMouseLFA-1 blockade was associated with increased T-cell dysfunction in chronic infection.

Anti-Inflammatory Properties in Model Systems

This compound targets the alpha chain of the Lymphocyte Function-Associated Antigen 1 (LFA-1), a protein crucial for immune cell interactions and inflammatory responses. By binding to this target, this compound effectively modulates immune cell activity, thereby exhibiting its anti-inflammatory effects.

In a murine model of experimental allergic conjunctivitis, the role of LFA-1 and its corresponding ligand, Intercellular Adhesion Molecule-1 (ICAM-1), in the pathogenesis of this allergic inflammatory condition was investigated. The study demonstrated that the administration of antibodies targeting either LFA-1 (such as this compound) or ICAM-1 resulted in a significant reduction in the clinical signs of allergic conjunctivitis.

The key findings from this preclinical model are summarized in the table below:

Treatment GroupEosinophil InfiltrationConjunctival Eosinophil Cationic Protein (ECP) LevelsClinical Signs of Conjunctivitis
Control (No Treatment)Significant InfiltrationElevatedSevere
Anti-LFA-1 (this compound)Markedly ReducedSignificantly LoweredAttenuated
Anti-ICAM-1Markedly ReducedSignificantly LoweredAttenuated

The results indicate that by blocking the LFA-1/ICAM-1 interaction, this compound can effectively inhibit the recruitment of eosinophils to the conjunctiva, a hallmark of allergic inflammation. This leads to a decrease in local inflammatory markers and an amelioration of the clinical symptoms associated with allergic conjunctivitis in this experimental model.

The efficacy of this compound was also assessed in a model of chronic vasculopathy using mice deficient in the CD40 ligand (CD40L). This model is relevant for studying transplant rejection, where CD40L-independent immune responses can contribute to graft failure. In this context, an anti-LFA-1 monoclonal antibody was used to determine its ability to prevent the development of chronic vasculopathy in cardiac allografts.

The study revealed that treatment with the anti-LFA-1 antibody significantly inhibited CD40L-independent immune responses. wikipedia.org This intervention led to the prevention of chronic vasculopathy in the transplanted hearts. wikipedia.org

Key research findings from this in vivo model are presented in the table below:

Animal ModelTreatmentOutcome on Chronic VasculopathyMechanism of Action
CD40 Ligand-Deficient Mice with Cardiac AllograftsAnti-LFA-1 Monoclonal AntibodyPrevention of chronic vasculopathy in the allograft. wikipedia.orgInhibition of CD40 ligand-independent immune responses. wikipedia.org

These findings highlight the potential of this compound to mitigate immune responses that are not dependent on the CD40-CD40L pathway, thereby preventing the long-term vascular damage observed in this model of allograft rejection. wikipedia.org

Research Methodologies and Engineering Aspects of Odulimomab

In Vitro Immunological Assay Applications

The characterization of Odulimomab involves a suite of in vitro immunological assays designed to elucidate its binding characteristics and functional consequences. These laboratory techniques allow for a detailed examination of the antibody's interaction with its target, LFA-1, on immune cells and its subsequent effects on cellular behavior.

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of this compound, Western blotting can be employed to confirm the presence and determine the molecular weight of its target, the LFA-1 α-chain (CD11a), in cell lysates. An antibody targeting CD11a would be used to probe a membrane containing separated proteins from leukocyte extracts. The binding of the antibody is then visualized, typically revealing a band at the expected molecular weight of CD11a, which is approximately 180 kDa. thermofisher.com

Table 1: Generalized Workflow for Western Blot Analysis of LFA-1α (CD11a)

StepDescription
1. Sample Preparation Leukocytes are lysed to release cellular proteins.
2. Gel Electrophoresis The protein lysate is separated by size using SDS-PAGE.
3. Protein Transfer The separated proteins are transferred from the gel to a membrane.
4. Blocking The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
5. Primary Antibody Incubation The membrane is incubated with a primary antibody targeting LFA-1α (e.g., an anti-CD11a antibody).
6. Secondary Antibody Incubation A labeled secondary antibody that binds to the primary antibody is added.
7. Detection The signal from the labeled secondary antibody is detected, revealing the protein of interest.

Flow cytometry is a powerful technique for analyzing the characteristics of cells in a suspension. It is instrumental in studying this compound's binding to LFA-1 on the surface of intact leukocytes. In this application, cells are incubated with a fluorescently labeled anti-CD11a antibody. As the cells pass one by one through a laser beam, the fluorophore is excited, and the emitted light is detected. This allows for the quantification of the percentage of cells expressing LFA-1 and the intensity of its expression. bdbiosciences.comnih.gov

Table 2: Illustrative Flow Cytometry Panel for LFA-1 Expression on Lymphocytes

MarkerFluorochromeCell PopulationPurpose
CD3FITCT-lymphocytesIdentification of T-cells.
CD11aPELeukocytesDetection and quantification of LFA-1 expression.
Viability Dyee.g., 7-AADAll cellsExclusion of dead cells from analysis.

Immunoprecipitation is a method used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody. For this compound, this technique would involve using an anti-LFA-1 antibody to capture the LFA-1 protein. The antibody-protein complex is then pulled down using beads, and the isolated protein can be further analyzed, for instance, to identify interacting proteins. thermofisher.comthermofisher.com

Table 3: General Steps for Immunoprecipitation of LFA-1

StepDescription
1. Cell Lysis Cells expressing LFA-1 are lysed to create a protein extract.
2. Antibody Incubation An anti-LFA-1 antibody is added to the lysate to bind to the LFA-1 protein.
3. Immune Complex Capture Protein A/G-coated beads are added to bind to the antibody-LFA-1 complex.
4. Washing The beads are washed to remove non-specifically bound proteins.
5. Elution The LFA-1 protein is eluted from the beads.
6. Analysis The isolated LFA-1 and any co-precipitated proteins are analyzed (e.g., by Western Blot).

ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A sandwich ELISA can be developed to measure the concentration of LFA-1 in a sample. In this format, a capture antibody specific for LFA-1 is coated onto the wells of a microplate. The sample is added, and any LFA-1 present binds to the capture antibody. A second, detection antibody (which can also be an anti-LFA-1 antibody) that is linked to an enzyme is then added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of LFA-1 in the sample. mybiosource.comcreative-biolabs.com

Table 4: Components of a Sandwich ELISA for LFA-1

ComponentFunction
Capture Antibody An anti-LFA-1 monoclonal antibody coated on the ELISA plate.
Antigen Soluble LFA-1 or cell lysate containing LFA-1.
Detection Antibody A biotinylated polyclonal or monoclonal anti-LFA-1 antibody.
Enzyme Conjugate Streptavidin-Horseradish Peroxidase (HRP).
Substrate TMB (3,3',5,5'-Tetramethylbenzidine).
Stop Solution Acidic solution to stop the reaction and stabilize the color.

LFA-1 is crucial for several neutrophil functions, including adhesion to endothelial cells, migration to sites of inflammation, and phagocytosis. nih.govrupress.orgnih.gov Functional assays using isolated neutrophils can assess the impact of an LFA-1-blocking antibody like this compound. For example, a neutrophil adhesion assay can be performed where neutrophils are allowed to adhere to a layer of endothelial cells in the presence or absence of the antibody. The degree of adhesion can then be quantified to determine the inhibitory effect of the antibody.

Table 5: In Vitro Assays for Neutrophil Function Modulated by Anti-LFA-1 Antibodies

AssayPrincipleEndpoint Measurement
Adhesion Assay Measures the ability of neutrophils to adhere to endothelial cells or protein-coated surfaces.Quantification of adherent cells (e.g., by microscopy or colorimetric assay).
Chemotaxis Assay Evaluates the directed migration of neutrophils towards a chemoattractant.Number of cells migrating through a porous membrane.
Phagocytosis Assay Assesses the ability of neutrophils to engulf particles (e.g., opsonized bacteria or beads).Quantification of ingested particles (e.g., by flow cytometry or microscopy).

Beyond neutrophils, LFA-1 plays a vital role in the function of other leukocytes, particularly T-lymphocytes. It is essential for the formation of the immunological synapse between T-cells and antigen-presenting cells (APCs), a process critical for T-cell activation and proliferation. nih.govmdpi.com In vitro functional assays, such as mixed lymphocyte reactions (MLR) or T-cell proliferation assays, can be used to investigate the immunosuppressive effects of an anti-LFA-1 antibody like this compound. In these assays, the proliferation of T-cells in response to stimulation is measured, and the addition of a blocking anti-LFA-1 antibody is expected to inhibit this response. nih.gov

Table 6: T-Cell Functional Assays Utilizing Anti-LFA-1 Antibodies

AssayPrincipleEndpoint Measurement
Mixed Lymphocyte Reaction (MLR) Measures the proliferation of T-cells in response to allogeneic APCs.Incorporation of radioactive nucleotides or fluorescent dyes indicating cell division.
T-Cell Proliferation Assay Assesses T-cell division in response to specific antigens or mitogens.Similar to MLR, using methods like CFSE dilution measured by flow cytometry.
Cytokine Release Assay Measures the production of cytokines (e.g., IL-2, IFN-γ) by activated T-cells.ELISA or multiplex bead array to quantify cytokine levels in culture supernatants.
Cytotoxicity Assay Evaluates the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells.Measurement of target cell lysis (e.g., through release of lactate (B86563) dehydrogenase or chromium-51).

Immunofluorescence (IF) Techniques

Immunofluorescence (IF) is a powerful immunochemical technique used to visualize the location of specific antigens in various tissues or cell preparations through the use of fluorophore-tagged antibodies. rockland.comresearchgate.net This method is crucial in the research of monoclonal antibodies like this compound to confirm the presence and distribution of its target, LFA-1, on immune cells. The technique can be broadly categorized into two main approaches: direct and indirect immunofluorescence. rockland.comabcam.com

Direct Immunofluorescence: This method involves a primary antibody that is directly conjugated to a fluorophore. rockland.comabcam.com The antibody binds to the target antigen, and the attached fluorophore allows for its direct visualization under a fluorescence microscope. abcam.com This approach is faster due to fewer steps and can minimize issues of antibody cross-reactivity. rockland.com

Indirect Immunofluorescence: This technique utilizes two antibodies. An unlabeled primary antibody first binds to the target antigen. Subsequently, a fluorophore-conjugated secondary antibody, which is designed to recognize and bind to the primary antibody, is introduced. rockland.comabcam.com This method often results in signal amplification because multiple secondary antibodies can bind to a single primary antibody, enhancing detection sensitivity, which is particularly useful for targets present in low quantities. abcam.com

Protocols for immunofluorescence staining involve several key steps, including sample fixation to preserve cellular structures, permeabilization to allow antibodies to enter the cell (for intracellular targets), blocking to prevent non-specific antibody binding, and incubation with the primary and secondary antibodies. researchgate.netabcam.combiotium.com

Table 1: Comparison of Immunofluorescence (IF) Techniques
FeatureDirect ImmunofluorescenceIndirect Immunofluorescence
Antibodies UsedSingle, fluorophore-conjugated primary antibodyUnlabeled primary antibody and a fluorophore-conjugated secondary antibody
Procedure TimeFaster, fewer incubation stepsLonger, requires two incubation steps
Signal SensitivityLower signal intensityHigher signal intensity due to signal amplification
FlexibilityLess flexible; requires a specific conjugated primary for each targetMore flexible; one secondary antibody can be used with multiple primary antibodies from the same host species
Background SignalLower potential for non-specific binding from a secondary antibodyHigher potential for background due to secondary antibody cross-reactivity

Antibody Engineering and Optimization

The therapeutic potential of monoclonal antibodies is heavily dependent on their engineered properties. Optimization focuses on enhancing efficacy and safety by modulating affinity, improving stability, and reducing the likelihood of an unwanted immune response in patients. nih.govresearchgate.net

Strategies for Affinity Modulation

Antibody affinity, the strength of the binding between an antibody and its antigen, is a critical attribute that often correlates with therapeutic potency. sinobiological.combiointron.com High-affinity binding is generally sought to ensure efficient neutralization or targeting of the antigen. biointron.com However, for some immunomodulatory antibodies, lower affinity may lead to greater activity through enhanced receptor clustering. bohrium.comnih.gov

Affinity maturation is the process of improving an antibody's affinity for its target. nih.gov This can be achieved through various protein engineering strategies:

Site-Directed Mutagenesis: This technique involves making specific, targeted changes to the amino acid sequence of the antibody's complementarity-determining regions (CDRs), which are the parts of the antibody that directly contact the antigen. sinobiological.com

Chain Shuffling: This method involves pairing the original heavy or light chain of the antibody with a diverse library of complementary chains to screen for new combinations with improved affinity. sinobiological.com

Computational Design: The use of artificial intelligence (AI) and computational modeling allows for the rapid and precise design of antibody variants with enhanced affinity, offering a faster alternative to traditional experimental methods. sinobiological.com

Approaches for Stability Enhancement

The stability of a therapeutic antibody is crucial for its manufacturing, storage, and effectiveness. precisionantibody.comnih.gov An unstable antibody can aggregate or degrade, which can lead to a loss of efficacy and potentially increase immunogenicity. antibodiesinc.com

Several strategies are employed to enhance antibody stability:

Formulation Optimization: The composition of the solution in which the antibody is stored can be optimized. This includes adjusting the pH and adding stabilizers like sugars, glycerol, or bovine serum albumin (BSA) to prevent aggregation and degradation. precisionantibody.comantibodiesinc.combiointron.com

Protein Engineering: Computational methods can be used to identify regions of the antibody that may be prone to instability. nih.gov Targeted mutations can then be introduced to improve structural integrity, such as by eliminating packing defects or optimizing the interface between the light and heavy chains. nih.gov

Chemical Modification: Attaching molecules like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can improve solubility and protect the antibody from enzymatic degradation. biointron.com

Considerations for Reducing Immunogenicity in Antibody Design

A significant challenge in the development of therapeutic antibodies, particularly those derived from non-human sources like the murine this compound, is their potential to be recognized as foreign by the patient's immune system. nih.govbohrium.com This can trigger an anti-drug antibody (ADA) response, which can neutralize the therapeutic and reduce its efficacy. oup.com

Key strategies to reduce immunogenicity include:

Chimerization: This involves fusing the variable region of the murine antibody (which contains the antigen-binding site) with the constant region of a human antibody. oup.com

Humanization: To further reduce immunogenicity, the framework regions of the murine variable domain are replaced with human framework sequences, a process often referred to as CDR grafting. oup.comnih.gov

Deimmunization: This advanced technique involves identifying and removing potential T-cell epitopes from the antibody sequence. T-cell epitopes are short peptide sequences that can be presented by immune cells and trigger an immune response. In silico tools can predict these epitopes, which can then be eliminated through targeted mutagenesis. oup.com

Generation of Fully Human Antibodies: Modern techniques, such as using transgenic mice with human immunoglobulin genes or phage display libraries, allow for the generation of fully human antibodies, which are typically less immunogenic. nih.govresearchgate.net

Table 2: Engineering Strategies to Reduce Antibody Immunogenicity
StrategyDescriptionPrimary Goal
ChimerizationCombining murine variable regions with human constant regions.Reduce immunogenicity of the constant (Fc) domain.
HumanizationGrafting non-human CDRs onto a human variable region framework.Reduce immunogenicity of the variable framework regions.
DeimmunizationIdentifying and removing specific T-cell epitopes from the antibody sequence.Eliminate specific triggers of a T-cell dependent immune response.
Fully Human AntibodyDeriving the entire antibody sequence from human genes.Minimize non-human sequences to achieve the lowest intrinsic immunogenicity.

Preclinical Evaluation Frameworks

Before a therapeutic antibody can be tested in humans, it must undergo a rigorous preclinical evaluation to assess its potential immunogenicity and other properties. oncodesign-services.com This assessment is a critical part of the drug development process. umbrex.com

Immunogenicity Assessment in Preclinical Models

Predicting the immunogenic potential of a biotherapeutic is a complex challenge. researchgate.net The assessment framework typically involves a combination of in silico, in vitro, and in vivo models. researchgate.netresearchgate.netnih.gov

In Silico Tools: Computational algorithms are used to screen the antibody's amino acid sequence for potential T-cell epitopes by predicting their binding affinity to various Human Leukocyte Antigen (HLA) molecules. nih.gov

In Vitro Assays: These laboratory-based assays use human cells to evaluate the potential for an antibody to stimulate an immune response. umbrex.com T-cell activation assays, for example, measure the proliferation of T cells when they are exposed to the therapeutic protein. umbrex.com B-cell ELISpot/FluoroSpot assays can report the number of B cells that secrete antibodies specific to the drug. nih.gov

In Vivo Models: Animal models, such as transgenic mice that have been "humanized" to express human immune system components, can provide insights into how a biotherapeutic might behave in humans. nih.gov These models are used to assess the formation of ADAs and other immune-related effects. umbrex.com

Ultimately, a comprehensive immunogenicity risk assessment combines data from all these preclinical tools to predict and mitigate the risk of unwanted immune responses in the clinic. nih.govoncodesign-services.com

Table 3: Frameworks for Preclinical Immunogenicity Assessment
Model TypeExample MethodInformation Provided
In SilicoT-cell epitope prediction algorithmsIdentifies potential immunogenic peptide sequences based on predicted HLA binding.
In VitroT-cell proliferation assays, B-cell ELISpotMeasures the direct activation of human immune cells (T cells, B cells) in a controlled environment.
In VivoStudies in humanized transgenic animal modelsEvaluates the overall immune response, including anti-drug antibody (ADA) formation, in a living system.

Cross-Reactivity Analysis with Non-Target Tissues

A critical step in the preclinical safety assessment of a therapeutic antibody is the evaluation of its binding specificity through tissue cross-reactivity (TCR) studies. compbio.comnih.gov The primary goal of a TCR study is to identify any "off-target" binding to epitopes in non-target tissues, which could lead to unexpected toxicity. histologix.com A secondary goal is to confirm "on-target" binding in tissues where the target antigen is expected to be present. nih.gov

For an antibody like this compound, this analysis is typically conducted using immunohistochemistry (IHC) on a comprehensive panel of normal human tissues. histologix.comnih.gov Regulatory guidelines recommend using a panel of 32 to 38 tissues from multiple unrelated donors to account for potential genetic variability. compbio.comcriver.com In these studies, frozen tissue sections are stained with this compound at multiple concentrations. The binding pattern is then meticulously evaluated by a pathologist to characterize the location, nature, and intensity of any staining.

The results are interpreted in the context of the known distribution of the target antigen, LFA-1 (CD11a), which is primarily expressed on leukocytes. Therefore, staining of lymphocytes in various tissues would be expected (on-target binding). Any specific, unanticipated staining in other cell types would be classified as off-target binding and would require further investigation to assess potential safety risks. nih.gov

Table 1: Representative Data from a Hypothetical Human Tissue Cross-Reactivity Study for this compound This table is for illustrative purposes only and does not represent actual study data.

Tissue Predominant Cell Type Stained Staining Intensity (0-4+) Interpretation
Spleen Lymphocytes in white pulp 3+ Expected On-Target
Tonsil Interfollicular lymphocytes 3+ Expected On-Target
Thymus Thymocytes 2+ Expected On-Target
Kidney No specific staining observed 0 No Cross-Reactivity
Liver No specific staining observed 0 No Cross-Reactivity
Brain (Cerebrum) No specific staining observed 0 No Cross-Reactivity

| Pancreas (Islets) | Epithelial cells | 1+ | Unexpected Off-Target |

Stability Evaluation of Research-Grade Antibody Formulations

The stability of a monoclonal antibody is a critical quality attribute that ensures its integrity, potency, and safety over its shelf life. For a research-grade antibody like this compound, formulation development aims to find a buffer system and excipient combination that minimizes physical and chemical degradation. oncodesign.comresearchgate.net

Evaluation of stability involves a suite of analytical techniques used under both normal and accelerated (stressed) conditions, such as elevated temperature, light exposure, and physical agitation. nih.gov

Key methodologies include:

Size Exclusion Chromatography (SEC): This is the primary method used to detect and quantify the formation of high molecular weight species (aggregates) and low molecular weight fragments. Aggregation is a common degradation pathway for antibodies and can impact both efficacy and immunogenicity. nih.gov

Differential Scanning Calorimetry (DSC): This technique measures the thermal stability of the antibody by determining its melting temperature (Tm). A higher Tm generally indicates greater conformational stability. DSC can be used to screen different formulations to identify excipients that enhance thermal stability. nih.govgla.ac.uk

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary and tertiary structure of the antibody. Changes in the CD spectrum after exposure to stress can indicate unfolding or other conformational changes. oncodesign.com

Forced Degradation Studies: These studies intentionally expose the antibody to harsh conditions (e.g., extreme pH, high temperature, oxidizing agents) to identify potential degradation pathways and to develop stability-indicating analytical methods. gla.ac.uk

Table 2: Common Assays for Evaluating Antibody Formulation Stability

Stability Attribute Analytical Method Purpose
Aggregation/Fragmentation Size Exclusion Chromatography (SEC-HPLC) Quantifies soluble aggregates and fragments.
Conformational Stability Differential Scanning Calorimetry (DSC) Measures the thermal unfolding temperature (Tm).
Structural Integrity Circular Dichroism (CD) Assesses changes in secondary and tertiary structure.
Chemical Modification Ion-Exchange Chromatography (IEX-HPLC) Detects changes in charge variants due to deamidation, etc.

| Purity/Identity | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualizes antibody integrity and detects fragments. |

Effector Function Characterization (Preclinical Context)

The Fragment crystallizable (Fc) region of an antibody can engage with components of the immune system to trigger effector functions, which lead to the elimination of target cells. tandfonline.com The primary Fc-mediated effector functions for IgG antibodies are:

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region binds to Fcγ receptors on immune cells like Natural Killer (NK) cells, triggering the release of cytotoxic granules that kill the target cell. nih.govfrontiersin.org

Complement-Dependent Cytotoxicity (CDC): The Fc region binds to the C1q protein, initiating the classical complement cascade that leads to the formation of a membrane attack complex and lysis of the target cell. nih.govfrontiersin.org

Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of target cells by the antibody facilitates their engulfment and destruction by phagocytic cells, such as macrophages. tandfonline.comfrontiersin.org

This compound is a murine IgG1 antibody. creativebiolabs.net This isotype is capable of inducing effector functions. However, the primary mechanism of action for this compound is blocking the adhesive function of LFA-1. patsnap.com In this context, potent effector functions might be undesirable as they could lead to the depletion of all LFA-1-expressing lymphocytes, rather than simply modulating their function. Nonetheless, characterizing these functions is a standard part of preclinical development to fully understand the antibody's biological activity. labcorp.comrapidnovor.com This is typically done using a panel of in vitro cell-based assays that measure the ability of this compound to kill LFA-1-positive target cells in the presence of immune effector cells (for ADCC/ADCP) or complement proteins (for CDC). rapidnovor.comfrontiersin.org

Table 3: Preclinical Assays for Characterizing Antibody Effector Functions

Effector Function Assay Principle
ADCC Co-culture of target cells (LFA-1 positive), effector cells (e.g., NK cells), and this compound. Target cell lysis is measured (e.g., by LDH release).
CDC Incubation of target cells with this compound in the presence of a source of complement (e.g., normal human serum). Cell lysis is measured.

| ADCP | Co-culture of fluorescently-labeled target cells, phagocytic cells (e.g., macrophages), and this compound. Phagocytosis is measured by flow cytometry. |

Methodologies for Detection and Pharmacokinetic Analysis (Preclinical/Developmental)

Assay Development for Antibody Detection in Research Samples

To support preclinical studies, a robust and validated bioanalytical method is required to accurately measure the concentration of this compound in biological matrices, typically serum or plasma from laboratory animals. nih.gov The most common format for this is a sandwich enzyme-linked immunosorbent assay (ELISA). benthamdirect.comresearchgate.net

The development of an ELISA for this compound would involve:

Assay Design: A common approach is an antigen-capture ELISA. Microtiter plates are coated with recombinant LFA-1 (the target antigen). nih.gov Samples containing this compound are added, and the antibody binds to the immobilized antigen.

Detection: A secondary antibody that recognizes the murine Fc region and is conjugated to an enzyme (like horseradish peroxidase) is added. This secondary antibody binds to the captured this compound.

Quantification: A substrate is added, which is converted by the enzyme into a colored or chemiluminescent signal. The intensity of the signal is proportional to the concentration of this compound in the sample. researchgate.net

The assay must be validated to ensure it is fit for purpose. Key validation parameters include sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, selectivity, and specificity. nih.gov

Table 4: Key Validation Parameters for a Preclinical this compound ELISA

Parameter Description Typical Acceptance Criteria
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Signal is distinguishable from background; Accuracy within ±20%; Precision ≤20% CV.
Accuracy The closeness of the measured concentration to the true concentration. Within ±20% of nominal value (25% at LLOQ).
Precision (Intra- and Inter-assay) The variability of measurements upon repeated analysis. Coefficient of Variation (CV) ≤20% (25% at LLOQ).
Selectivity The ability to measure the analyte in the presence of other components in the matrix. Response in blank matrix should be <20% of LLOQ response.

| Dilutional Linearity | The ability to obtain accurate results for samples diluted into the assay's dynamic range. | Accuracy and precision must meet criteria after dilution. |

Pharmacokinetic Analysis in Animal Models

Pharmacokinetic (PK) studies are performed in animals to understand the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic antibody. nih.gov These studies are essential for predicting the PK profile in humans and for selecting appropriate dose levels for first-in-human clinical trials. jax.org

For a murine antibody like this compound, PK studies would typically be conducted in mice and potentially in a non-human primate species. biorxiv.org Following administration (e.g., intravenous or subcutaneous), blood samples are collected at various time points, and the concentration of this compound is measured using the validated ELISA.

The resulting concentration-time data are used to calculate key PK parameters:

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Area Under the Curve (AUC): The total exposure to the drug over time. jax.org

A significant challenge for murine antibodies in preclinical studies is the potential for an anti-drug antibody (ADA) response, where the animal's immune system recognizes the murine antibody as foreign and generates antibodies against it. researchgate.net An ADA response can dramatically increase the clearance of the therapeutic antibody, altering its PK profile and complicating data interpretation. researchgate.net For this reason, specialized transgenic mouse models that express human Fc receptors (e.g., hFcRn mice) are often used to better predict human PK and reduce immunogenicity issues. jax.orgbiorxiv.org

Table 5: Hypothetical Pharmacokinetic Parameters for a Murine IgG1 in Mice This table is for illustrative purposes only and does not represent actual study data for this compound.

Parameter Unit Value
Dose (IV) mg/kg 1
Half-life (t½) days 5 - 10
Clearance (CL) mL/day/kg 5 - 15
Volume of Distribution (Vd) mL/kg 50 - 80

| AUC (0-inf) | µg*day/mL | 100 - 200 |

Broader Scientific Implications and Future Research Directions

Insights into Integrin Biology and Therapeutic Targeting Principles

The investigation of Odulimomab has contributed to a deeper understanding of integrin biology, particularly the role of the LFA-1 (αLβ2) integrin in immune cell interactions. Integrins are a large family of heterodimeric cell-surface receptors that mediate cell-extracellular matrix and cell-cell adhesion, playing a crucial role in bidirectional signaling. nih.govnih.gov The therapeutic targeting of these molecules has been a significant area of research for decades, leading to the development of several approved drugs. nih.govmdpi.com

This compound's specific blockade of CD11a provided a valuable tool to dissect the function of LFA-1. This research helped solidify the principle that inhibiting specific integrin functions can be a viable therapeutic strategy. nih.gov Studies with agents like this compound have illuminated the complexities of integrin activation states and conformational changes, which are critical for their function. nih.gov This knowledge has been foundational for the development of other integrin-targeting therapies, including those for cardiovascular diseases, inflammatory bowel disease, and multiple sclerosis. mdpi.com The successes and failures of early integrin antagonists have provided crucial lessons, emphasizing the need for a profound understanding of the regulatory mechanisms of each specific integrin to improve the success rate of clinical trials. nih.gov

Contributions to Understanding Leukocyte Trafficking Mechanisms

Leukocyte trafficking is a fundamental process for immune surveillance and inflammatory responses, involving the migration of leukocytes from the bloodstream into tissues. northwestern.edunih.gov This process is a tightly regulated cascade of events, including leukocyte capture, rolling, firm adhesion, and transmigration across the endothelium. nih.gov The interaction between LFA-1 on leukocytes and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells is a critical step for firm adhesion and subsequent extravasation. nih.gov

This compound, by specifically blocking LFA-1, has been pivotal in elucidating the precise role of this interaction in the leukocyte recruitment cascade. nih.gov Its use in preclinical models has allowed researchers to confirm that inhibiting the LFA-1/ICAM-1 axis effectively prevents the migration of immune cells to sites of inflammation. researchgate.net This has advanced the understanding of how different leukocyte subsets are recruited to various tissues under both normal and pathological conditions. nih.govbirmingham.ac.uk Furthermore, this line of research has shed light on the intricate molecular cues, including chemokines and other adhesion molecules, that work in concert with integrins to orchestrate the complex process of leukocyte trafficking. nih.govharvard.edu

Advanced Animal Model Development for Immunological Research

The development of effective therapies relies heavily on the use of preclinical animal models that can accurately recapitulate human diseases. frontiersin.org this compound and similar tool compounds have been invaluable in the context of these models for studying the pathogenesis of immune-mediated disorders and for testing novel therapeutic concepts. nih.gov

In various animal models of autoimmune disease and transplant rejection, the administration of anti-CD11a antibodies has helped to delineate the critical contribution of LFA-1-mediated cell adhesion to disease pathology. The use of such specific inhibitors allows for the dissection of complex immune responses, identifying the roles of specific cell populations and molecular pathways. nih.gov Research using these tools has also spurred the development of more sophisticated models, such as humanized mice, which involve transplanting human cells and tissues into immunodeficient mice. youtube.comfrontiersin.org In these models, agents like this compound can be used to study the function of human immune cells in an in vivo setting, providing a crucial preclinical bridge between laboratory research and clinical applications. youtube.com

Model TypeContribution to Immunological ResearchRelevance of LFA-1 Blockade
Syngeneic Mouse Models Study of basic immune responses and autoimmune diseases in a genetically defined system.Delineates the role of LFA-1 in specific disease pathologies like lupus nephritis. nih.gov
Humanized Mouse Models (e.g., Hu-BLT) Allows for the in vivo study of human immune cell function, development, and response to pathogens or therapies. youtube.comfrontiersin.orgEnables preclinical testing of the effect of blocking human LFA-1 on human immune cell trafficking and function.
Transgenic Models Investigation of the role of specific genes and proteins in the immune system.Clarifies the specific contribution of the CD11a subunit to immune cell interactions and disease.

Exploration of LFA-1/ICAM-1 Interaction in Novel Pathophysiological Contexts

Initially studied in the context of transplant rejection and psoriasis, the blockade of the LFA-1/ICAM-1 pathway with tools like this compound has enabled researchers to explore its role in a wider range of diseases. researchgate.netproteogenix.science This research has revealed that this interaction is a key pathogenic mechanism in numerous inflammatory and autoimmune conditions. researchgate.net

For example, the LFA-1/ICAM-1 axis has been identified as a rational therapeutic target in dry eye disease, where it facilitates T-cell migration to the ocular surface. nih.gov Research has also demonstrated that the engagement of ICAM-1 by LFA-1 on a large number of leukocytes can actively induce the separation of endothelial cells. nih.gov This finding suggests a previously unrecognized role for this interaction in increasing vascular permeability and facilitating the efficient passage of leukocytes into tissues, providing new insights into the basic mechanisms of inflammation. nih.gov This expanding understanding continues to drive investigation into the role of LFA-1/ICAM-1 in other diseases, potentially uncovering new therapeutic applications for its inhibitors.

Development of Next-Generation Anti-CD11a/LFA-1 Modulators (Preclinical Focus)

While monoclonal antibodies like this compound were foundational, research has progressed toward the development of next-generation modulators of the LFA-1/ICAM-1 interaction, including small-molecule inhibitors. mdpi.comnih.gov These newer agents offer potential advantages such as oral administration and different pharmacological profiles. The knowledge gained from antibody-based blockade was instrumental in validating LFA-1 as a therapeutic target, justifying the investment in small-molecule discovery programs. researchgate.net

Preclinical development has focused on creating potent and selective LFA-1 antagonists. nih.gov An important aspect of this research has been the development of sophisticated assays to measure the binding of these new compounds to LFA-1 and to quantify receptor occupancy on peripheral blood leukocytes. For instance, flow-cytometry-based assays have been designed using unique monoclonal antibodies that compete with small-molecule antagonists for binding to the CD11a I domain. nih.gov This allows for a precise understanding of the pharmacokinetic and pharmacodynamic relationship of new drugs, which is critical for their successful clinical development. nih.gov The approval of the small-molecule LFA-1 antagonist Lifitegrast for dry eye disease represents a clinical success stemming from this line of research. nih.gov

Modulator ClassExample(s)Key Preclinical Focus
Monoclonal Antibodies This compoundTarget validation; understanding the biological consequences of LFA-1 blockade.
Small-Molecule Antagonists Lifitegrast, BIRT 377Allosteric inhibition; development of receptor occupancy assays; oral bioavailability. nih.govnih.gov
Peptides/Peptidomimetics N/AMimicking the natural binding interaction to achieve inhibition. researchgate.net

Mechanistic Studies on Immunomodulatory Effects Beyond Direct Blockade

The effects of targeting the LFA-1/ICAM-1 pathway can be more complex than simple adhesion blockade. Research in this area has begun to uncover broader immunomodulatory consequences. Immunomodulatory monoclonal antibodies, as a class, can exert therapeutic effects by directly interacting with components of the immune system to reinstate or activate immune responses. nih.gov

Blocking LFA-1 can influence T-cell activation and differentiation. The interaction between LFA-1 on a T-cell and ICAM-1 on an antigen-presenting cell (APC) is a key component of the immunological synapse, providing crucial co-stimulatory signals. By interfering with this synapse, LFA-1 antagonists can modulate the downstream T-cell response. Furthermore, as noted, the LFA-1/ICAM-1 interaction can induce outside-in signaling in other cell types, such as the endothelial cell contraction and separation that facilitates diapedesis. nih.gov Therefore, blocking this interaction not only stops the leukocyte but may also prevent the endothelial barrier from becoming compromised, representing an immunomodulatory effect beyond direct leukocyte blockade. These mechanistic studies highlight that targeting a single adhesion molecule can have multifaceted effects on the immune system.

Q & A

Q. What is the primary mechanism of action of Odulimomab in modulating immune responses, and how is this validated experimentally?

this compound, a murine anti-LFA-1 monoclonal antibody, inhibits T-lymphocyte proliferation by blocking LFA-1/ICAM-1 interactions, critical for immune cell adhesion and activation. This mechanism is validated through in vitro assays (e.g., T-cell proliferation inhibition) and in vivo models (e.g., ischemia-reperfusion injury protection). Flow cytometry and competitive binding assays are used to confirm target specificity and dose-dependent effects .

Q. Which preclinical models are most relevant for studying this compound’s efficacy in transplant rejection?

Rodent models of skin or renal allograft transplantation are commonly employed. For example, ischemia-reperfusion injury models assess its protective effects on endothelial cells, while mixed lymphocyte reaction (MLR) assays quantify T-cell suppression. These models require strict control of dosing intervals and monitoring of serum cytokine levels (e.g., TNF-α, IFN-γ) to evaluate immune modulation .

Q. What are the standard methodologies for characterizing this compound’s pharmacokinetics in early-phase trials?

Pharmacokinetic studies typically use ELISA to measure serum antibody concentrations, with parameters like half-life (t1/2t_{1/2}), volume of distribution (VdV_d), and clearance rates calculated. Dosing regimens are optimized using population pharmacokinetic modeling, incorporating covariates like body weight and renal function. Immunogenicity assays (e.g., anti-drug antibodies) are mandatory to assess neutralizing responses .

Advanced Research Questions

Q. How do contradictory clinical outcomes from this compound trials in renal transplantation inform future trial design?

Initial trials showed no significant difference in acute rejection rates compared to R-ATG, but subgroup analyses revealed dose-dependent risks (e.g., post-transplant lymphoproliferative disease [PTLD] in high-dose groups). Methodologically, future trials should stratify patients by immunologic risk, employ adaptive trial designs for dose optimization, and integrate biomarkers (e.g., CD11a saturation levels) to personalize therapy .

Q. What experimental strategies address the limited efficacy of this compound in late-stage metastatic cancers?

Combinatorial approaches with checkpoint inhibitors (e.g., anti-PD-1) or chemotherapy are explored to overcome tumor microenvironment resistance. Preclinical studies use syngeneic tumor models to assess synergistic effects, with immune profiling (e.g., single-cell RNA sequencing) to identify mechanisms like myeloid-derived suppressor cell (MDSC) infiltration. Statistical power calculations must account for heterogeneity in tumor immune landscapes .

Q. How can researchers reconcile discrepancies in this compound’s efficacy across autoimmune and transplantation studies?

Discrepancies arise from differences in LFA-1 expression patterns across diseases and patient subsets. Methodologies include:

  • Tissue-specific biodistribution studies using radiolabeled this compound.
  • Ex vivo functional assays comparing lymphocyte inhibition in autoimmune (e.g., rheumatoid arthritis synovium) vs. transplant-derived cells.
  • Meta-analyses of trial data to identify covariates (e.g., concomitant immunosuppressants) influencing outcomes .

Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in murine models?

Key steps include:

  • Standardizing animal housing conditions (e.g., microbiome control).
  • Reporting detailed antibody administration protocols (dose, route, frequency).
  • Using blinding and randomization to reduce bias in outcome assessment (e.g., histopathology scoring).
  • Sharing raw flow cytometry data via repositories like FlowRepository to enable cross-validation .

Methodological Considerations Table

Aspect Recommendation Evidence Source
Dose Optimization Use Bayesian adaptive designs for early-phase trials to minimize toxicity risks.
Biomarker Integration Validate CD11a saturation as a surrogate endpoint for T-cell inhibition.
Data Contradictions Apply causal inference models to distinguish drug effects from confounding variables.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.